molecular formula C34H39N3O7S B10849821 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849821
M. Wt: 633.8 g/mol
InChI Key: XBWSFLDHKBAMBA-XPLSERNMSA-N
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Description

KNI-10113 is a small molecular drug known for its inhibitory effects on Plasmodium Plasmepsin 2, an enzyme crucial for the survival of the malaria parasite. This compound has been investigated for its potential as an antimalarial agent due to its ability to inhibit the proteolytic activity of Plasmodium Plasmepsin 2 .

Preparation Methods

The synthesis of KNI-10113 involves the attachment of specific substituents to a core structure, enhancing its antimalarial activity. The synthetic route typically includes the following steps:

Industrial production methods for KNI-10113 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control processes.

Chemical Reactions Analysis

KNI-10113 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KNI-10113 might yield a ketone or aldehyde, while reduction might yield an alcohol .

Scientific Research Applications

KNI-10113 has several scientific research applications, including:

Mechanism of Action

KNI-10113 exerts its effects by inhibiting the activity of Plasmodium Plasmepsin 2, an enzyme involved in the degradation of hemoglobin within the malaria parasite. By binding to the active site of the enzyme, KNI-10113 prevents the proteolytic cleavage of hemoglobin, thereby inhibiting the parasite’s ability to obtain essential nutrients. This inhibition ultimately leads to the death of the parasite .

Comparison with Similar Compounds

KNI-10113 can be compared with other similar compounds, such as KNI-10729 and KNI-10683. These compounds also target Plasmodium Plasmepsin 2 but differ in their chemical structures and inhibitory potencies. KNI-10113 is unique due to its specific substituents, which enhance its antimalarial activity. Other similar compounds include:

KNI-10113 stands out due to its optimized structure, which provides a balance between potency and selectivity, making it a promising candidate for further development as an antimalarial agent.

Properties

Molecular Formula

C34H39N3O7S

Molecular Weight

633.8 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-[2-(hydroxymethyl)phenoxy]acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C34H39N3O7S/c1-34(2)31(32(42)36-29-24-14-8-6-12-22(24)17-26(29)39)37(20-45-34)33(43)30(41)25(16-21-10-4-3-5-11-21)35-28(40)19-44-27-15-9-7-13-23(27)18-38/h3-15,25-26,29-31,38-39,41H,16-20H2,1-2H3,(H,35,40)(H,36,42)/t25-,26+,29-,30-,31+/m0/s1

InChI Key

XBWSFLDHKBAMBA-XPLSERNMSA-N

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3CO)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3CO)O)C(=O)NC4C(CC5=CC=CC=C45)O)C

Origin of Product

United States

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